
2-Anilino-2-(4-fluorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-2-(4-fluorophenyl)propanenitrile, also known as AFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AFPA is a nitrile-based compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Anilino-2-(4-fluorophenyl)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes. 2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to inhibit the activity of tyrosinase by binding to the copper ion at the active site of the enzyme. It has also been shown to inhibit the activity of monoamine oxidase by binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes 2-Anilino-2-(4-fluorophenyl)propanenitrile a potential candidate for the treatment of hyperpigmentation disorders such as melasma. 2-Anilino-2-(4-fluorophenyl)propanenitrile has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of zinc ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its potent inhibitory activity against a variety of enzymes. This makes it a potential candidate for the development of enzyme inhibitors for the treatment of various diseases. However, one of the limitations of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile. One potential direction is the development of 2-Anilino-2-(4-fluorophenyl)propanenitrile derivatives with improved potency and selectivity. Another potential direction is the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile as a potential treatment for hyperpigmentation disorders such as melasma. In addition, the use of 2-Anilino-2-(4-fluorophenyl)propanenitrile as a fluorescent probe for the detection of zinc ions could be further explored. Overall, 2-Anilino-2-(4-fluorophenyl)propanenitrile has shown great potential for various applications and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
2-Anilino-2-(4-fluorophenyl)propanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-fluoroacetophenone with aniline in the presence of sodium hydride and acetonitrile. The resulting product is then treated with potassium cyanide to form 2-Anilino-2-(4-fluorophenyl)propanenitrile. Other methods include the reaction of 4-fluoroacetophenone with aniline in the presence of a catalytic amount of copper(I) iodide and potassium carbonate, or the reaction of 4-fluoroacetophenone with aniline in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-Anilino-2-(4-fluorophenyl)propanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as tyrosinase, monoamine oxidase, and acetylcholinesterase. 2-Anilino-2-(4-fluorophenyl)propanenitrile has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of zinc ions.
Propiedades
Fórmula molecular |
C15H13FN2 |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
2-anilino-2-(4-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C15H13FN2/c1-15(11-17,12-7-9-13(16)10-8-12)18-14-5-3-2-4-6-14/h2-10,18H,1H3 |
Clave InChI |
UKJUXHHRZMJXAA-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2 |
SMILES canónico |
CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



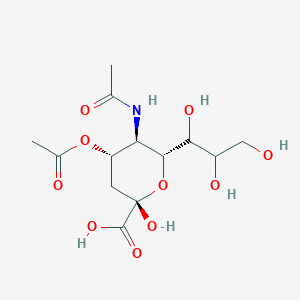
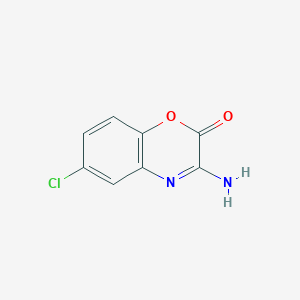

![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
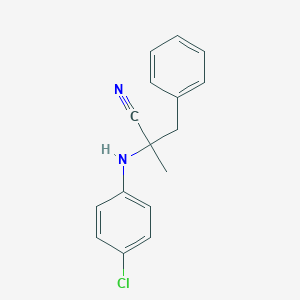

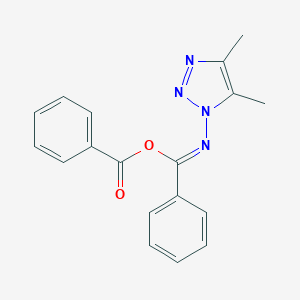
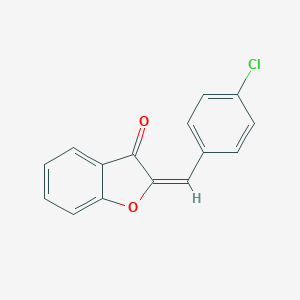
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)


![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)
![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)
